molecular formula C11H12O6 B3374084 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid CAS No. 1017053-35-8

4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid

Cat. No.: B3374084
CAS No.: 1017053-35-8
M. Wt: 240.21 g/mol
InChI Key: FEQADSXQFMGTJJ-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivative Chemistry

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. researchgate.net Historically discovered in the 16th century, benzoic acid's simple, stable ring structure allows for straightforward functionalization, making it a versatile starting material for complex chemical synthesis. researchgate.netpreprints.org

These derivatives are prevalent in nature, found in compounds like gallic acid and vanillin, and form the core of numerous synthetic drugs, including furosemide (B1674285) and benzocaine. researchgate.netpreprints.org The research interest in benzoic acid derivatives stems from their demonstrated potential in developing therapeutic agents, particularly in the field of oncology. preprints.orgnih.gov The subject compound, 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, is a polysubstituted derivative, featuring a carboxylic acid group, a methoxy (B1213986) group, and an ester-containing side chain. This specific arrangement of functional groups makes it a molecule of interest for exploring new chemical space and potential biological activities, fitting into the broader trend of synthesizing novel benzoic acid analogs for drug discovery and material science. sci-hub.seresearcher.life

Significance of the Methoxy and Ester Moieties in Molecular Design

The specific functional groups, or moieties, attached to the benzoic acid core largely determine the compound's physicochemical properties and biological activity. In this compound, the methoxy and ester groups are of particular importance.

The ester moiety (-COOR') is another fundamental functional group in organic chemistry and molecular design. solubilityofthings.com Esters are found in a vast range of natural products, often contributing to the flavors and fragrances of fruits and flowers. solubilityofthings.comwikipedia.org In medicinal chemistry, the ester group is highly valued for several reasons. It can act as a hydrogen bond acceptor, is a common structural motif in pharmaceuticals, and is widely used in prodrug design. mdpi.comacs.org The esterification of a more polar carboxylic acid can improve a drug's membrane permeability and oral absorption, with the ester being subsequently hydrolyzed by enzymes in the body to release the active carboxylic acid form. acs.org Furthermore, esters serve as versatile synthetic intermediates, enabling the construction of more complex molecules. solubilityofthings.com

Table 2: Roles of Key Functional Moieties in Molecular Design

Moiety Common Roles in Chemical & Drug Design
Methoxy Group Modulates lipophilicity and electronic properties. tandfonline.com Acts as a hydrogen bond acceptor. tandfonline.com Can improve metabolic stability and binding affinity. nih.govresearchgate.net Used to explore protein binding pockets. tandfonline.com

| Ester Group | Common in natural products and pharmaceuticals. solubilityofthings.commdpi.com Used in prodrug strategies to enhance bioavailability. acs.org Serves as a versatile handle for further chemical synthesis. solubilityofthings.com Can participate in hydrogen bonding. acs.org |

Overview of Current Research Landscape and Emerging Trends

While specific research focusing exclusively on this compound is not extensively published, the current research landscape for closely related benzoic acid derivatives provides a clear indication of its potential areas of application. The overarching trend is the design and synthesis of novel derivatives for targeted therapeutic interventions.

Research is actively exploring substituted benzoic acids as inhibitors for a variety of enzymes. For instance, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase, a key target for antiviral drugs. acs.org Similarly, compounds derived from 3-methoxy-4-hydroxybenzoic acid, a direct precursor to the subject compound's structural class, have been used as starting materials in the synthesis of potent kinase inhibitors like Bosutinib, which targets enzymes implicated in certain types of cancer. mdpi.com

Another significant trend is the development of multi-target drugs for complex diseases like Alzheimer's. Novel benzoic acid derivatives have been designed to simultaneously inhibit multiple enzymes, such as acetylcholinesterase and carbonic anhydrases, which are involved in the disease's pathology. sci-hub.se Furthermore, other methoxybenzoic acid derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. nih.govphcog.com These studies underscore a clear trajectory in chemical research: the strategic modification of the benzoic acid scaffold with functional groups like methoxy and ester-containing chains to create highly specific and potent bioactive molecules. The compound this compound represents a modern example of such a scaffold, poised for evaluation in these emerging therapeutic areas.

Table 3: Mentioned Compound Names

Compound Name
This compound
Benzoic acid
Gallic acid
Vanillin
Furosemide
Benzocaine
Bosutinib

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-8-4-3-7(11(13)14)5-9(8)17-6-10(12)16-2/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQADSXQFMGTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Established Synthetic Pathways to the Core Benzoic Acid Framework

The foundational structure of the target molecule is 3-hydroxy-4-methoxybenzoic acid, commonly known as isovanillic acid. This starting material is a readily available compound, often derived from the oxidation of isovanillin. The presence of a free carboxylic acid and a phenolic hydroxyl group on the same molecule necessitates a strategic approach to selective functionalization.

A common and effective strategy involves the initial protection of the carboxylic acid group, typically through esterification. This prevents the acidic proton of the carboxyl group from interfering with the base-catalyzed alkylation of the phenolic hydroxyl group in the subsequent step. The methyl ester, methyl 3-hydroxy-4-methoxybenzoate, is a frequently utilized intermediate due to the ease of its formation and subsequent hydrolysis back to the carboxylic acid. mdpi.com

The esterification can be achieved under standard conditions, for instance, by reacting 3-hydroxy-4-methoxybenzoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like thionyl chloride. mdpi.com

Alkylation and Esterification Reactions for Side Chain Introduction

With the carboxylic acid group protected as a methyl ester, the key transformation is the introduction of the 2-methoxy-2-oxoethoxy side chain onto the phenolic oxygen. This is typically accomplished via a Williamson ether synthesis. wikipedia.org

The O-alkylation of the phenolic hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate is the cornerstone of the synthesis for the target molecule. This nucleophilic substitution reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an appropriate electrophile.

A standard and effective method for this transformation is the reaction of methyl 3-hydroxy-4-methoxybenzoate with an alkyl halide, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base. mdpi.com A published synthesis of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, demonstrates a highly efficient alkylation of methyl 3-hydroxy-4-methoxybenzoate. mdpi.com In this procedure, potassium carbonate serves as the base, and dimethylformamide (DMF) is used as the solvent. The reaction proceeds at a moderate temperature of 70°C for 4 hours, affording the desired product in a high yield of 94.7%. mdpi.com This established protocol provides a reliable framework for the synthesis of the target molecule's precursor.

Table 1: Reaction Conditions for the O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

Parameter Condition
Starting Material Methyl 3-hydroxy-4-methoxybenzoate
Alkylating Agent 1-bromo-3-chloropropane
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 70°C
Reaction Time 4 hours
Yield 94.7%

Data from a synthesis of a structurally similar compound. mdpi.com

The term "esterification" in this context primarily refers to the introduction of the ester-containing side chain (methoxyethoxy group) rather than the modification of the primary benzoic acid functionality. The final step in the synthesis, after the successful O-alkylation of the protected benzoic acid, is the deprotection (hydrolysis) of the methyl ester to yield the final product, 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid.

This hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water, followed by acidification to precipitate the desired carboxylic acid. chemicalbook.com

The efficiency of the Williamson ether synthesis can be significantly influenced by the choice of reaction parameters. Optimization of temperature, solvent, and the use of catalysts can lead to higher yields, shorter reaction times, and improved process sustainability.

Temperature: The reaction temperature is a critical factor. While the reported synthesis was conducted at 70°C, adjusting the temperature can impact the reaction rate. mdpi.com Higher temperatures may accelerate the reaction but can also lead to side reactions, whereas lower temperatures may require longer reaction times.

Solvent: The choice of a polar aprotic solvent like DMF is common for SN2 reactions as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free. mdpi.com Other solvents such as acetone (B3395972) or acetonitrile (B52724) could also be employed.

Catalysis: The use of phase-transfer catalysts (PTCs) can be particularly beneficial in O-alkylation reactions. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the alkylating agent is present. This can enhance the reaction rate and allow for the use of milder reaction conditions.

Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to significantly accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. researchgate.netsemanticscholar.org For instance, microwave irradiation in the presence of a solid support like CsF-Celite can facilitate the reaction between alcohols and alkyl halides efficiently. researchgate.net Similarly, the combined use of microwave and ultrasound has been reported to promote the Williamson reaction effectively without the need for phase-transfer catalysts. researchgate.net

Another green approach involves the use of dimethyl carbonate (DMC) as an environmentally benign methylating agent, replacing toxic reagents like dimethyl sulfate (B86663) and methyl halides. mdpi.comunive.it The O-methylation of phenols with DMC can be achieved with high selectivity using catalysts such as potassium carbonate. unive.it While this is for methylation, the principle of using greener reagents is a key aspect of modern synthetic design.

For molecules with multiple reactive sites, such as dihydroxybenzoic acids, achieving chemo- and regioselectivity is a significant synthetic challenge. The selective alkylation of one phenolic hydroxyl group over another is crucial for obtaining the desired product without the need for extensive protection-deprotection steps.

Research into the regioselective alkylation of phenols has shown that the choice of base can play a critical role. For example, in the alkylation of 2,4-dihydroxybenzaldehydes, the use of cesium bicarbonate (CsHCO₃) has been shown to provide excellent regioselectivity for the 4-hydroxy group, minimizing the formation of the bis-alkylated product. nih.gov This is attributed to the favorable basicity and higher solubility of the cesium salt. nih.gov Such strategies could be conceptually applied to precursors of the target molecule if multiple reactive hydroxyl groups were present, ensuring a more efficient and atom-economical synthesis.

Table 2: Comparison of Synthetic Approaches for O-Alkylation

Method Key Features Advantages
Conventional Heating Standard laboratory heating with solvents like DMF. Reliable and well-established.
Microwave-Assisted Use of microwave irradiation to accelerate the reaction. Drastically reduced reaction times, often higher yields. researchgate.net
Ultrasound-Assisted Application of ultrasonic waves to enhance reactivity. Can promote reactions without PTCs, good for heterogeneous systems. semanticscholar.org
Phase-Transfer Catalysis Employs catalysts to facilitate reactions between different phases. Milder reaction conditions, improved rates.

| Green Reagents (e.g., DMC) | Use of environmentally benign alkylating agents. | Reduced toxicity and environmental impact. mdpi.comunive.it |

Development of Catalyst-Free or Environmentally Benign Methods

The pursuit of green chemistry principles has driven the development of catalyst-free and environmentally benign methods for the synthesis of ether compounds like this compound. The key transformation in its synthesis is the Williamson ether synthesis, which traditionally involves a phenolic compound and an alkyl halide in the presence of a base.

Solvent-Free Approaches: One significant advancement is the move towards solvent-free reaction conditions. Etherification of phenols can be performed efficiently in the presence of solid bases such as potassium carbonate or sodium bicarbonate without any solvent. researchgate.net This approach not only reduces waste and environmental impact but can also lead to rapid reactions at lower temperatures, yielding products with high purity. researchgate.net

Green Solvent Systems: When a solvent is necessary, the focus shifts to more environmentally friendly options. Traditional solvents like DMF (N,N-dimethylformamide) and acetonitrile, while effective, pose environmental and health risks. wikipedia.org Research has explored the use of aqueous media, often in conjunction with surfactants or phase-transfer catalysts, to facilitate the reaction between the water-insoluble organic reactants. researchgate.netfrancis-press.com This methodology presents a greener alternative for O-alkylation reactions. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions, thereby aligning with the principles of green chemistry.

Catalytic Innovations: While the classic Williamson synthesis is often base-mediated rather than truly catalytic, efforts have been made to develop catalytic versions that are more atom-economical. acs.org For instance, the use of catalytic quantities of a soluble iodide salt can significantly improve the reaction rate when less reactive alkylating agents like alkyl chlorides are used. chemeurope.com Furthermore, advancements have been made in developing recyclable, solid-supported catalysts that simplify product purification and minimize waste.

The table below illustrates a comparison between a conventional and a greener approach to the Williamson ether synthesis step for a similar phenolic substrate.

ParameterConventional MethodGreener Alternative
SolventDMF or AcetonitrileSolvent-free or Aqueous with Surfactant
BaseSodium Hydride (NaH)Potassium Carbonate (K2CO3)
Temperature50-100 °CRoom Temperature to 50 °C
Reaction Time1-8 hours30 minutes - 2 hours
Work-upAqueous quench, extractionFiltration, minimal extraction

Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves addressing several critical challenges related to safety, efficiency, and cost-effectiveness. The primary reaction, the Williamson ether synthesis, requires careful management of reaction conditions.

Process Safety and Control: The reaction is often exothermic, particularly during the deprotonation of the phenol with a strong base like sodium hydride. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. This requires reactors with adequate cooling capacity and careful control over the rate of reagent addition. The use of less reactive bases, such as potassium carbonate, can mitigate this risk. organic-synthesis.com Solvents like THF and DMF are flammable, and handling large quantities requires adherence to strict safety protocols.

Reagent Handling and Stoichiometry: Handling large quantities of reactants and reagents, such as the alkylating agent (e.g., methyl bromoacetate) which is toxic and corrosive, necessitates specialized equipment and personal protective equipment. Optimizing the stoichiometry of the reactants is also critical to maximize yield and minimize unreacted starting materials, which can complicate purification.

Work-up and Purification: In laboratory synthesis, purification is often achieved through column chromatography. However, this method is generally not feasible or economical for large-scale production. organic-synthesis.com Therefore, the process must be optimized to yield a product that can be purified by crystallization or distillation. The work-up procedure, which typically involves filtering inorganic salts and performing aqueous washes, must be designed to handle large volumes and minimize solvent losses and the generation of aqueous waste streams. organic-synthesis.com

The following table outlines key considerations for scaling up the synthesis.

FactorLaboratory ScaleIndustrial Scale
Heat ManagementHeating mantle/oil bath, natural convectionJacketed reactors with precise temperature control
Reagent AdditionManual addition (e.g., dropping funnel)Automated dosing pumps with flow control
PurificationColumn chromatography, preparative TLCCrystallization, distillation, extraction
SafetyFume hood, standard PPEEngineered controls, process hazard analysis (PHA)
Economic DriverFeasibility and product purityCost of goods, process efficiency, and throughput

Advanced Structural Elucidation and Conformational Analysis of 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid and Its Congeners

Single-Crystal X-ray Diffraction Studies of Related Benzoate Esters

To comprehend the solid-state arrangement of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, it is instructive to analyze the crystal structures of closely related benzoate esters. The crystal structure of methyl 4-acetoxy-3-methoxybenzoate serves as an excellent analogue, offering insights into the conformational preferences and packing motifs likely to be observed in this family of compounds researchgate.net. This derivative shares the core substituted benzene (B151609) ring, providing a valid model for understanding the steric and electronic influences on the crystal lattice.

The crystallographic data for methyl 4-acetoxy-3-methoxybenzoate reveals an orthorhombic crystal system, belonging to the space group P2₁2₁2₁ researchgate.net.

ParameterValue
Chemical FormulaC₁₁H₁₂O₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.5523(7)
b (Å)12.7610(17)
c (Å)15.374(2)
V (ų)1089.3(2)
Z4
Rgt(F)0.0273

Key torsion angles in methyl 4-acetoxy-3-methoxybenzoate highlight the rotational freedom and steric hindrance between the substituent groups. The dihedral angle between the plane of the benzene ring and the acetoxy group is a critical parameter. For instance, in a related structure, the dihedral angle between two benzene rings was found to be 80.2° sigmaaldrich.com. In methyl 4-acetoxy-3-methoxybenzoate, specific torsion angles involving the ester and methoxy (B1213986) groups relative to the phenyl ring define the molecule's three-dimensional structure and influence how it packs in the crystal lattice researchgate.net.

In the case of methyl 4-acetoxy-3-methoxybenzoate, the absence of a strong hydrogen-bond donor like a carboxylic acid proton means that weaker interactions play a dominant role in the crystal packing. The packing is stabilized by a network of C-H···O interactions, where hydrogen atoms from methyl groups or the aromatic ring interact with oxygen atoms of the carbonyl and methoxy groups on neighboring molecules. Such weak interactions are known to be significant in determining the final crystal structure iucr.org.

While the model compound, a benzoate ester, lacks the carboxylic acid group necessary for the classic head-to-head dimer formation seen in benzoic acids, hydrogen bonding can still be a key determinant of the supramolecular structure if other suitable functional groups are present researchgate.net. Benzoic acids themselves are well-known to form robust dimeric structures via pairs of O-H···O hydrogen bonds, which often dictate the primary structural motif researchgate.net.

In structures lacking strong donors, the supramolecular assembly is orchestrated by a concert of weaker forces. For methyl 4-acetoxy-3-methoxybenzoate, the crystal structure is stabilized by numerous C–H···O hydrogen bonds. These interactions link the molecules into a complex three-dimensional network. The interplay of these weak hydrogen bonds, in conjunction with other van der Waals forces, results in an efficiently packed and stable crystalline solid, demonstrating how supramolecular assembly can be achieved even in the absence of conventional, strong hydrogen bonds.

Solution-State Spectroscopic Investigations

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer invaluable information about the structure and dynamics in solution.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and signal intensities provide a detailed map of the chemical environment of each nucleus.

The predicted ¹H and ¹³C NMR chemical shifts for this compound can be assigned by analyzing the constituent parts of the molecule and comparing them to known data for similar structures, such as 4-methoxybenzoic acid chemicalbook.com.

Proton (¹H) NMR Spectroscopy: The aromatic region is expected to show three signals corresponding to the protons on the benzene ring. The proton at position 5 (H-5) will be a doublet, coupled to H-6. The proton at position 6 (H-6) will be a doublet of doublets, coupled to both H-5 and H-2. The proton at position 2 (H-2) will appear as a doublet, coupled to H-6. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm. The two methoxy groups (-OCH₃) will each appear as sharp singlets. The methylene protons (-OCH₂-) of the ethoxy chain will also be a singlet.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-COOH~12.5 - 13.0s (br)
H-6~7.7dd
H-2~7.6d
H-5~7.0d
-OCH₂-~4.8s
Ar-OCH₃ (at C4)~3.9s
Ester -OCH₃~3.7s

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester will be the most downfield. The aromatic carbons will resonate in the typical 110-165 ppm range. The two methoxy carbons and the methylene carbon will appear in the upfield region of the spectrum. The assignments can be predicted based on the known spectrum of 4-methoxybenzoic acid, where C1 is at ~124 ppm, C2/C6 at ~131 ppm, C3/C5 at ~114 ppm, C4 at ~163 ppm, the carboxyl carbon at ~167 ppm, and the methoxy carbon at ~55 ppm chemicalbook.com. The additional side chain introduces new signals and shifts the existing ones based on its electronic effects.

Carbon AssignmentPredicted Chemical Shift (ppm)
Ester C=O~169
Carboxylic Acid C=O~167
C-4 (Ar-O)~162
C-3 (Ar-O)~150
C-6~125
C-1~123
C-2~115
C-5~113
-OCH₂-~65
Ar-OCH₃ (at C4)~56
Ester -OCH₃~52

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the intricate covalent framework of organic molecules by resolving overlapping signals in 1D spectra and revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, the aromatic region of the COSY spectrum would be critical for assigning the protons on the benzene ring. A cross-peak would be expected between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their ortho relationship. The proton at position 2 (H-2) would appear as a singlet in the 1D spectrum and would not show any COSY correlations with other ring protons, confirming its isolated position.

Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edulibretexts.org This technique is instrumental in assigning the carbon resonances of the molecule. The HSQC spectrum would show distinct cross-peaks connecting each proton signal to its corresponding carbon signal. hmdb.ca For instance, the aromatic protons H-2, H-5, and H-6 would correlate to their respective carbons C-2, C-5, and C-6. Similarly, the protons of the two methoxy groups and the methylene group in the side chain would each show a correlation to their specific carbon atom, allowing for unambiguous assignment of the protonated carbons in the molecule.

Correlations from the methylene protons (-O-CH₂ -C=O) to the ether-linked aromatic carbon (C-3) and the ester carbonyl carbon (C-8), confirming the ether linkage and the structure of the side chain.

Correlations from the methoxy protons at C-4 (4-OCH₃) to the C-4 carbon.

Correlations from the aromatic proton H-2 to carbons C-1, C-3, and C-6, and from H-6 to carbons C-4 and C-5, further confirming the substitution pattern of the aromatic ring.

A correlation from the H-5 proton to the main carboxylic acid carbon (C-7), definitively linking the acid functional group to the ring.

The combination of these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals and validates the proposed connectivity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C1 - ~122.0 H-2, H-5, H-6
C2 ~7.55 (d) ~112.5 C1, C3, C6
C3 - ~148.0 H-2, H-5, OCH₂
C4 - ~152.0 H-2, H-5, H-6, 4-OCH₃
C5 ~6.95 (d) ~115.0 C1, C3, C4, C6, C7
C6 ~7.65 (dd) ~124.5 C1, C2, C4, C5
C7 (COOH) ~12.5 (s) ~167.5 H-5, H-6
OCH₂ ~4.70 (s) ~66.0 C3, C8
C8 (Ester C=O) - ~169.0 OCH₂, 8-OCH₃
4-OCH₃ ~3.85 (s) ~56.0 C4
8-OCH₃ ~3.75 (s) ~52.5 C8

Chemical shifts are estimates based on data for vanillic acid and related structures. Actual values may vary depending on solvent and experimental conditions.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes in molecules, such as the interconversion between different conformers. auremn.org.br For this compound, several bonds possess rotational freedom that could lead to distinct, stable conformations, particularly the C(aryl)-O(ether) and O(ether)-C(methylene) bonds.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals. However, if the energy barrier to rotation is sufficiently high (typically >5 kcal/mol), lowering the temperature can slow down this interconversion. auremn.org.br This would lead to the broadening of specific NMR signals, followed by their decoalescence into two or more separate sets of signals at lower temperatures, representing the individual conformers.

Analysis of the coalescence temperature and the frequency separation of the signals for the different conformers allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier. While significant rotational barriers are not always observed for simple ethers and benzoic acid derivatives at accessible temperatures, VT-NMR provides the definitive experimental approach to probe for such conformational isomerism.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a cornerstone of molecular analysis, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₁H₁₂O₆. HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated monoisotopic mass of 240.06339 Da. uni.lu This measurement provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion [M-H]⁻ or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) provide a "fingerprint" that reveals the molecule's connectivity.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve characteristic losses of its functional groups. researchgate.netnih.gov Initial fragmentation would likely involve the ester side chain, which is a common and predictable fragmentation route for such compounds.

Table 2: Predicted Key MS/MS Fragments for this compound (Negative Ion Mode)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Structure of Fragment Ion
239.0499 ([M-H]⁻) 181.0495 C₂H₂O₂ (Ketene) Deprotonated vanillic acid methyl ether
239.0499 ([M-H]⁻) 167.0339 C₃H₄O₂ (Methyl acrylate) Deprotonated vanillic acid
167.0339 152.0104 •CH₃ (Methyl radical) Radical anion from demethylation
167.0339 123.0441 CO₂ (Carbon dioxide) Decarboxylated vanillate

m/z values are calculated for the monoisotopic masses.

This fragmentation pattern, starting with the loss of the side chain to produce the stable vanillic acid anion, followed by characteristic losses of a methyl group or carbon dioxide, would provide definitive evidence for the core benzoic acid structure and the nature of its substituents. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to molecular conformation.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to its various functional groups. docbrown.infoopenstax.org A key feature would be the presence of two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, which would be broad and centered at a lower wavenumber (~1700-1720 cm⁻¹) due to hydrogen-bonded dimerization, and a sharper, more intense band at a higher wavenumber (~1750-1760 cm⁻¹) for the ester carbonyl. docbrown.infolibretexts.org The spectrum would also feature a very broad O-H stretch from the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. Strong C-O stretching bands for the ethers and esters would be expected in the 1050-1300 cm⁻¹ region. openstax.org

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C ring stretching vibrations (~1600 cm⁻¹) and the symmetric vibrations of the molecule are often strong, providing a clear fingerprint for the substituted benzene core. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (IR and Raman) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H stretch (Carboxylic acid dimer) 2500-3300 Strong, very broad Weak
C-H stretch (Aromatic) 3000-3100 Medium Strong
C-H stretch (Aliphatic) 2850-3000 Medium Medium
C=O stretch (Ester) 1750-1760 Strong, sharp Medium
C=O stretch (Carboxylic acid) 1700-1720 Strong Medium
C=C stretch (Aromatic ring) 1580-1610, 1450-1520 Medium-Strong Strong
C-O stretch (Aryl ether, esters) 1200-1300 Strong Medium-Weak
C-O stretch (Alkyl ether) 1050-1150 Strong Weak

Reactivity Profiles and Derivatization Strategies of 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification, amidation, and decarboxylation.

Esterification Reactions with Diverse Alcohols and Phenols

The carboxylic acid of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid can be converted to a wide variety of esters through reaction with numerous alcohols and phenols. The choice of esterification method depends on the nature of the alcohol or phenol (B47542) and the desired reaction conditions.

Commonly employed methods for the esterification of benzoic acids include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. While effective for simple alcohols, this method may not be suitable for more sensitive substrates.

Alternative methods that proceed under milder conditions often utilize activating agents. For instance, the use of solid acid catalysts, such as modified Montmorillonite K10 clay, has been shown to effectively catalyze the esterification of substituted benzoic acids with various alcohols, including methanol (B129727) and benzyl alcohol, often in the absence of a solvent. This approach offers advantages in terms of ease of catalyst recovery and reuse.

For more complex or acid-sensitive alcohols and phenols, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to facilitate ester formation under mild, neutral conditions.

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

Alcohol/PhenolReagent/CatalystReaction ConditionsProduct Type
MethanolSulfuric AcidRefluxMethyl Ester
EthanolDry HCl gasRoom TemperatureEthyl Ester
Benzyl AlcoholMontmorillonite K10Solvent-free, RefluxBenzyl Ester
PhenolDCC, DMAPDichloromethane, Room TempPhenyl Ester

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality can be readily converted to amides through reaction with primary or secondary amines. These reactions typically require the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Standard peptide coupling reagents are well-suited for this transformation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields, are commonly employed. The reaction of 4-methoxy-2-methoxy benzoic acid with 2-mercaptothiazoline in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine illustrates a similar transformation.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to furnish the corresponding amide. The choice of coupling reagent, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired amide product.

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group via decarboxylation is a potential transformation for this compound, though it often requires forcing conditions for simple benzoic acids. The rate of decarboxylation of benzoic acids can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group present in the target molecule, can strengthen the bond between the aromatic ring and the carboxyl group, making decarboxylation more difficult compared to unsubstituted benzoic acid.

However, specific catalytic systems can facilitate this transformation. For instance, copper-catalyzed decarboxylative hydroxylation has been reported as a general method to convert benzoic acids to phenols. This process involves the formation of a copper carboxylate, which then undergoes ligand to metal charge transfer to generate an aryl radical, leading to the final product.

Under thermal stress, as in conditions relevant to coal liquefaction, the decarboxylation of benzoic acids can occur. For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) undergoes nearly complete decarboxylation at 400 °C. In contrast, 3,4-dimethoxybenzoic acid (veratric acid) shows a lower degree of decarboxylation under similar conditions, highlighting the influence of the substituent pattern. Acid-catalyzed decarboxylation is also a known pathway, particularly for benzoic acids with activating groups. For example, the decarboxylation of 2,4-dimethoxybenzoic acid is accelerated in acidic solutions.

Reactions at the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, and its activated analogs can undergo nucleophilic substitution.

Electrophilic Aromatic Substitution Studies (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. The regioselectivity of these reactions is directed by the existing substituents. In this compound, the methoxy group is a strong activating group and an ortho-, para-director. The ether linkage at the 3-position is also an ortho-, para-directing group. The carboxylic acid group, being a deactivating group, directs incoming electrophiles to the meta position.

Considering the combined directing effects, the positions ortho to the powerful activating methoxy group (positions 5 and 3, with 3 already substituted) and para to the methoxy group (position 1, also substituted) are electronically favored. The position ortho to the ether linkage (position 2) and para to it (position 5) are also activated. The position meta to the deactivating carboxylic acid is position 5. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the methoxy group, para to the ether linkage, and meta to the carboxylic acid.

Typical EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3.

The general mechanism for EAS involves the initial attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E+)Predicted Major Product
NO2+5-Nitro-4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid
Br+5-Bromo-4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid
Cl+5-Chloro-4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like the one in this compound. For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group.

Therefore, derivatives of the title compound, for instance, a nitrated analog where a nitro group has been introduced at a position ortho or para to a potential leaving group (e.g., a halogen), would be susceptible to SNAr. In such an activated system, a nucleophile can attack the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the leaving group yields the substitution product.

The reactivity in SNAr reactions is also dependent on the nature of the leaving group, with fluoride generally being the most reactive among the halogens. A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed in these reactions.

Oxidative Transformations of the Aromatic Nucleus

The aromatic nucleus of this compound, being electron-rich due to the presence of two oxygen-containing substituents, is susceptible to oxidative transformations. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from related phenolic and methoxy-substituted aromatic compounds.

One potential transformation is oxidative dearomatization. The electrochemical oxidative dearomatizing methoxylation of phenols and naphthols has been demonstrated as a method to prepare methoxycyclohexadienones, which are versatile synthetic intermediates. researchgate.net This process avoids the need for stoichiometric chemical oxidants. researchgate.net Another pathway involves enzymatic oxidation. For instance, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. researchgate.net This oxidative demethylation is highly selective for the para-methoxy group, proceeding via the formation of a hemiacetal intermediate, which then eliminates formaldehyde. researchgate.net Such enzymatic systems could potentially be applied to selectively transform the methoxy group on the subject compound.

Transformation TypeReagents/ConditionsPotential Products
Electrochemical OxidationElectrochemical cell, MethanolMethoxycyclohexadienone derivatives
Enzymatic DemethylationCytochrome P450 enzymes (e.g., CYP199A4)Phenolic derivatives
Chemical OxidationPhenyliodine diacetate (PIDA)Dimerized or further oxidized products

Transformations of the Methoxy and Methoxyethoxy Side Chains

The side chains of the molecule offer multiple sites for chemical modification, including two ether linkages and an ester group.

Ether Cleavage Reactions

The molecule contains two distinct ether linkages: an aryl methyl ether (the 4-methoxy group) and an alkyl ether within the methoxyethoxy side chain. Cleavage of these ethers typically requires strong reagents.

Aryl Methyl Ether Cleavage : The demethylation of aryl methyl ethers is a common transformation. Procedures often involve strong acids, Lewis acids, or nucleophilic reagents. For instance, anhydrous aluminium chloride in ether is a convenient reagent for the selective demethylation of methoxy groups at the 5-position of flavanones. ias.ac.in Regioselective demethylation of a para-methoxy group in phenolic esters can be achieved using an excess of a Lewis acid like aluminum halide. google.com For dimethoxybenzoic acids, selective demethylation can be achieved using simple reagents like potassium hydroxide (B78521) in ethylene glycol. blucher.com.brsemanticscholar.org The choice of reagent is crucial to avoid cleaving other sensitive groups.

Alkyl Ether Cleavage : The ether linkage in the side chain (O-CH₂-C=O) is generally more robust than the ester linkage. Cleavage would typically occur under harsh acidic conditions that would also hydrolyze the ester and potentially the aryl methyl ether.

Hydrolysis of the Ester Linkage

The methyl ester in the methoxyethoxy side chain is susceptible to hydrolysis under both acidic and basic conditions. This is one of the most common reactions for this functional group. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. masterorganicchemistry.com The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk The reaction is reversible and reaches an equilibrium state. chemguide.co.uk The products are the corresponding carboxylic acid and methanol.

Base-Promoted Hydrolysis (Saponification) : This is the more common and generally preferred method for ester hydrolysis as the reaction is irreversible and goes to completion. libretexts.orgchemguide.co.uk The ester is treated with a hydroxide salt, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The reaction involves the nucleophilic addition of the hydroxide ion to the ester's carbonyl carbon, followed by the elimination of the alkoxide. masterorganicchemistry.com This process yields an alcohol (methanol) and a carboxylate salt. To obtain the neutral carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com

Hydrolysis TypeReagentsProducts (after workup)Key Features
Acid-CatalyzedDilute H₂SO₄ or HCl, H₂O, HeatCarboxylic acid + AlcoholReversible reaction chemguide.co.uk
Base-PromotedNaOH or KOH, H₂O/Solvent, HeatCarboxylic acid + AlcoholIrreversible reaction (Saponification) libretexts.org

Selective Functionalization of the Ether and Ester Groups

Achieving selective functionalization of the ether and ester groups requires careful choice of reaction conditions due to their differing reactivities.

The ester group is significantly more labile to hydrolysis, especially under basic conditions, than the ether linkages. Therefore, selective hydrolysis of the ester can be readily achieved using dilute alkali at moderate temperatures, which would leave the ether bonds intact.

Conversely, selectively cleaving the ether linkages without affecting the ester is more challenging. Standard acidic methods for ether cleavage would likely also hydrolyze the ester. stackexchange.com However, specific reagents have been developed for selective demethylation. Reagents like boron tribromide (BBr₃) are powerful Lewis acids capable of cleaving aryl methyl ethers, but their compatibility with the ester would need to be carefully evaluated. Selective removal of benzyl or silyl ethers in the presence of esters is well-established, but cleaving simple alkyl or aryl methyl ethers often requires harsher conditions that are not compatible with esters. stackexchange.com

Synthesis of Complex Polyfunctional Derivatives

The functional groups present in this compound serve as valuable handles for the synthesis of more complex molecules, including various heterocyclic structures. The carboxylic acid moiety, in particular, is a versatile starting point for derivatization.

For example, substituted benzoic acids can be converted into a range of nitrogen- and oxygen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org A common strategy involves the conversion of the carboxylic acid to an amide via reaction with an appropriate amine. The resulting amide can then undergo intramolecular cyclization reactions to form benzo-fused heterocycles. For instance, reaction with ortho-substituted anilines can lead to the formation of benzoxazinones or other related structures. researchgate.net These heterocyclic systems are common motifs in pharmacologically active compounds.

Scaffold Modification for Lead Compound Development

In medicinal chemistry, modifying a lead compound's scaffold is a key strategy for optimizing its pharmacological profile. This compound represents a scaffold that can be systematically modified using established drug design principles like bioisosteric replacement. ufrj.br

Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic properties. patsnap.com

Carboxylic Acid Bioisosteres : The carboxylic acid group is often associated with poor membrane permeability and rapid metabolism. nih.gov It can be replaced with various bioisosteres, such as tetrazoles, N-acylsulfonamides, or isooxazolols, to mitigate these issues while retaining the necessary interactions with a biological target. hyphadiscovery.com For example, replacing a carboxylic acid with a tetrazole ring led to a significant increase in potency and bioavailability in the development of the drug losartan. drughunter.com

Ester Bioisosteres : The ester group is prone to hydrolysis by esterase enzymes. Replacing it with more stable bioisosteres like oxazoles or other five-membered heterocycles can improve metabolic stability. ufrj.br

Scaffold Hopping : This strategy involves a more drastic modification where the core aromatic scaffold is replaced with a different ring system altogether, while aiming to maintain the three-dimensional orientation of key functional groups. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

Functional GroupBioisosteric Replacement ExamplesRationale for Replacement
Carboxylic AcidTetrazole, Acylsulfonamide, Hydroxamic AcidImprove metabolic stability, enhance membrane permeability, modify acidity (pKa). nih.gov
EsterAmide, Oxazole, 1,2,4-OxadiazoleIncrease stability against hydrolysis by esterases. ufrj.brpatsnap.com
Methoxy GroupHydroxyl, Fluoro, MethylModulate lipophilicity, alter metabolic profile (e.g., prevent O-demethylation).

Incorporation into Larger Molecular Architectures

Despite a comprehensive search of scientific literature and patent databases, no specific examples of the incorporation of this compound into larger molecular architectures such as polymers or macrocycles have been identified. The reactivity of its functional groups—a carboxylic acid, a methoxy group, and a methyl ester—suggests potential for participation in various polymerization and macrocyclization reactions. However, there is no direct evidence in the reviewed literature to detail specific reaction schemes, yields, or the properties of any resulting larger structures derived from this specific compound.

The study of similarly structured benzoic acid derivatives, such as vanillic acid, reveals that the carboxylic acid and phenolic hydroxyl groups are commonly utilized in the synthesis of polyesters and other polymers. rsc.orgnih.govresearchgate.net These related compounds serve as valuable bio-based monomers in polymer chemistry. acs.orgresearchgate.net In principle, the carboxylic acid of this compound could undergo condensation polymerization with diols to form polyesters, or with diamines to form polyamides. The ester and ether linkages within the molecule would be expected to be stable under many polymerization conditions.

However, without specific documented research, any discussion on the incorporation of this compound into larger molecular architectures remains speculative. Further research would be required to explore its utility as a monomer or building block in materials science and supramolecular chemistry.

Theoretical and Computational Chemistry Studies on 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For substituted benzoic acids, DFT calculations, often employing functionals like B3LYP or MPW1PW91 with basis sets such as 6-311++G(d,p), have proven effective in predicting geometric parameters. niscpr.res.in

Table 1: Predicted Geometric Parameters for Key Functional Groups in 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid Note: These are representative values based on DFT calculations of similar compounds.

Parameter Bond/Angle Predicted Value
Bond Length C=O (Carboxylic Acid) ~1.21 Å
Bond Length C-O (Carboxylic Acid) ~1.35 Å
Bond Length O-H (Carboxylic Acid) ~0.97 Å
Bond Length C=O (Ester) ~1.22 Å
Bond Length C-O (Ester Ether Link) ~1.43 Å
Bond Length C-O (Methoxy) ~1.37 Å
Bond Angle O=C-O (Carboxylic Acid) ~123°
Bond Angle C-O-H (Carboxylic Acid) ~106°

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and ester carbonyl groups. This distribution suggests the ring is susceptible to electrophilic attack, while the carbonyl carbons are sites for nucleophilic attack.

Table 2: Representative FMO Properties from DFT Calculations on Aromatic Acids

Property Significance Typical Value Range
EHOMO Ionization Potential / Electron Donating Ability -6.0 to -7.0 eV
ELUMO Electron Affinity / Electron Accepting Ability -1.5 to -2.5 eV

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how molecules will interact electrostatically. The map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential. nih.gov

For this compound, the ESP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid and ester groups, as they are the most electronegative atoms. The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, confirming it as the primary site for deprotonation. The aromatic protons and methyl group protons would exhibit moderately positive potential.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this atomic motion over time by solving Newton's equations of motion. This technique is particularly useful for exploring the conformational space of flexible molecules—those with multiple rotatable single bonds.

In Silico Prediction of Physico-chemical Properties (e.g., TPSA, LogP, Rotatable Bonds)

In silico tools use a molecule's structure to rapidly predict key physicochemical properties that are critical for applications in pharmacology and materials science. These predictions are based on quantitative structure-property relationship (QSPR) models.

Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A higher TPSA is generally associated with lower permeability.

LogP (the logarithm of the octanol-water partition coefficient) is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a compound distributes itself in biological systems and is a key parameter in drug design. nih.gov

Rotatable Bonds refers to the number of single bonds that are not in a ring and are connected to a non-terminal, non-hydrogen atom. This number provides an indication of the molecule's conformational flexibility.

Table 3: Predicted Physicochemical Properties for this compound Note: These values are computationally predicted and may vary slightly between different prediction algorithms.

Property Predicted Value Significance
Molecular Formula C₁₁H₁₂O₆ -
Molecular Weight 240.21 g/mol -
TPSA 82.95 Ų Influences membrane permeability and oral bioavailability
XLogP3 1.1 Measures lipophilicity; affects absorption and distribution
Rotatable Bond Count 6 Indicates molecular flexibility
Hydrogen Bond Donors 1 Potential for hydrogen bonding interactions

Computational Spectroscopy: Prediction of NMR and IR Spectra

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is essential for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the ¹H and ¹³C NMR chemical shifts. niscpr.res.in By comparing the calculated shifts to experimental data for similar compounds, one can assign the peaks in an actual spectrum with high confidence. ucl.ac.uknih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predicted shifts are relative to TMS and are based on typical values for the given functional groups.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
COOH ~11.0 - 13.0 ~170 - 175
Aromatic C-H ~6.9 - 7.8 ~110 - 130
Aromatic C (quaternary) - ~125 - 160
O-CH₂-C=O ~4.8 ~65 - 70
C=O (Ester) - ~168 - 172
O-CH₃ (Ester) ~3.7 ~52

Infrared (IR) Spectra: DFT calculations can also compute the vibrational frequencies of a molecule's bonds. These theoretical frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using scaling factors to produce a highly accurate predicted spectrum. dtic.milresearchgate.net This allows for the confident assignment of key vibrational modes.

Table 5: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H Stretch Carboxylic Acid 2500 - 3300 (broad)
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Aliphatic (CH₃, CH₂) 2850 - 3000
C=O Stretch Carboxylic Acid 1680 - 1710
C=O Stretch Ester 1735 - 1750
C=C Stretch Aromatic Ring 1450 - 1600

Mechanistic Investigations of Biological Interactions of 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid Analogs

Modulation of Enzymatic Activities

Analogs of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, specifically derivatives of vanillic acid, have demonstrated the ability to modulate the activity of various enzymes. These interactions are crucial in understanding the potential therapeutic effects of this class of compounds.

Studies on vanillic acid derivatives have revealed inhibitory effects on several enzymes. For instance, vanillic acid has been shown to inhibit mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibition is characterized as a mixed-type inhibition with an IC50 value of 1.0 mM. researchgate.netshirazu.ac.ir The inhibitory potency of vanillic acid derivatives is influenced by the nature of the functional group at the C-1 position, with electron-withdrawing groups enhancing the inhibitory effect. researchgate.netshirazu.ac.ir The relative positions of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring also play a significant role in the inhibitory activity. researchgate.netshirazu.ac.ir

Furthermore, certain synthesized derivatives of vanillic acid have shown promising inhibitory activity against amylolytic enzymes such as α-amylase and α-glucosidase. bohrium.com Molecular docking studies suggest that these derivatives can effectively bind to the active sites of these enzymes, indicating their potential as enzyme inhibitors. bohrium.comsciencegate.app

Table 1: Enzymatic Inhibition by Vanillic Acid and its Analogs
EnzymeInhibitorInhibition TypeIC50 Value
Mushroom TyrosinaseVanillic AcidMixed1.0 mM
α-AmylaseVanillic Acid Derivatives (e.g., 3a, 3g)Not SpecifiedNot Specified
α-GlucosidaseVanillic Acid Derivatives (e.g., 3a, 3g)Not SpecifiedNot Specified

While direct evidence for allosteric regulation by this compound is not available, the mixed-type inhibition observed with its analog, vanillic acid, on mushroom tyrosinase suggests the possibility of binding to a site other than the active site, a characteristic of allosteric regulation. researchgate.netshirazu.ac.ir This type of inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic efficiency. Further research, including crystallographic studies, would be necessary to fully elucidate the specific allosteric binding sites and the conformational changes induced by these compounds.

Influence on Cellular Metabolic Pathways

Analogs of this compound, particularly vanillic acid, have been shown to influence various cellular metabolic pathways, highlighting their potential in managing metabolic disorders.

Vanillic acid has been identified as a promising agent for intervention in metabolic syndrome. nih.govnih.gov It has been shown to decrease the expression of key adipogenesis markers, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov Furthermore, vanillic acid treatment can increase the activity of AMP-activated protein kinase (AMPK) in both white adipose tissue and liver tissue. nih.gov The activation of the AMPK signaling pathway is a crucial mechanism through which vanillic acid may exert its beneficial metabolic effects. nih.gov

The activation of AMPK and modulation of adipogenic factors by vanillic acid lead to several positive downstream metabolic effects. These include improved glucose tolerance, reduced body weight gain, and decreased insulin (B600854) resistance. nih.gov The metabolism of vanillic acid itself involves several pathways, including oxidative decarboxylation. cdnsciencepub.comresearchgate.net Understanding these metabolic routes is essential for predicting the bioavailability and in vivo activity of its derivatives. The interaction of vanillin, a related compound, with cytochrome P450 enzymes also suggests that its derivatives could be metabolized through similar pathways, potentially influencing drug metabolism and food safety. rsc.org

Table 2: Influence of Vanillic Acid on Metabolic Pathways
Metabolic TargetEffect of Vanillic AcidDownstream Consequence
PPARγInhibition of expressionReduced adipogenesis
C/EBPαInhibition of expressionReduced adipogenesis
AMPKIncreased activityImproved glucose tolerance, reduced insulin resistance

Receptor-Ligand Binding Studies (e.g., PPARγ, NF-κB)

The interaction of benzoic acid derivatives with nuclear receptors and transcription factors is a key area of research for understanding their therapeutic potential.

As mentioned, vanillic acid can downregulate the expression of PPARγ, a key regulator of adipogenesis. nih.gov This suggests an interaction with the PPARγ signaling pathway, although direct binding studies for vanillic acid itself are not extensively reported. However, other benzoic acid derivatives have been developed as PPARγ agonists, indicating that this chemical scaffold is capable of interacting with the ligand-binding domain of this receptor. nih.govfrontiersin.org

Furthermore, vanillic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB). selleckchem.com NF-κB is a critical transcription factor involved in inflammatory responses. nih.govnih.govmdpi.comresearchgate.net The inhibition of NF-κB activation is a significant mechanism underlying the anti-inflammatory effects of vanillic acid and its analogs. selleckchem.com This inhibition can occur through various mechanisms, including the suppression of IκBα phosphorylation, which is a crucial step in the activation of the NF-κB pathway. nih.gov

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. For benzoic acid derivatives, these techniques have been instrumental in identifying potential biological targets and elucidating interaction mechanisms at the molecular level. niscpr.res.innih.gov

In silico studies on compounds structurally related to this compound have explored their binding potential to various enzymes, including those involved in inflammatory pathways. For instance, docking studies on similar benzoic acid derivatives have been performed against targets like cyclooxygenase (COX) enzymes. fip.orgresearchgate.net These simulations predict the binding free energy and identify key amino acid residues within the active site that interact with the ligand. The interactions often involve hydrogen bonds with the carboxyl group and hydrophobic interactions with the phenyl ring and its substituents.

Molecular dynamics simulations further refine these predictions by providing insights into the stability of the ligand-protein complex over time. fip.org For example, simulations of a related compound, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, with the COX-1 protein revealed stable interactions, suggesting a plausible mechanism for its predicted anti-inflammatory activity. fip.orgresearchgate.net While specific docking studies on this compound are not extensively documented in publicly available literature, the existing data on analogous compounds provide a strong basis for predicting its potential binding modes.

Table 1: Predicted Interaction Data for a Structurally Related Benzoic Acid Analog with COX-1

ParameterValue
Binding Free Energy (kcal/mol)Lower than the reference compound, ferulic acid
Key Interacting ResiduesTYR355, ARG120
Stability in Molecular DynamicsStable interactions observed

This data is extrapolated from studies on 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid and is intended to be illustrative of the types of interactions that could be expected for this compound. fip.orgresearchgate.net

Structure-Activity Relationship (SAR) Derivation from Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by modifying its chemical structure. For benzoic acid derivatives, SAR analyses have highlighted the importance of substituent positioning and nature on their biological effects. icm.edu.plnih.gov

The analysis of analogs of this compound allows for the deduction of key structural features that may contribute to its activity. For example, the methoxy and the methoxy-2-oxoethoxy groups on the phenyl ring are expected to influence the compound's electronic and steric properties, which in turn affect its binding affinity to target proteins. nih.gov The carboxyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often essential for their activity, typically by interacting with key residues in the active site of enzymes like COX. fip.org

Studies on other benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring can significantly modulate their anti-inflammatory and other biological activities. icm.edu.pl For instance, the presence of hydroxyl, methoxy, and other functional groups can enhance the compound's ability to form hydrogen bonds and other interactions with its biological target. nih.gov The specific arrangement of the 4-methoxy and 3-(2-methoxy-2-oxoethoxy) groups in the target compound likely plays a significant role in determining its specific biological profile.

Table 2: General SAR Insights from Benzoic Acid Analogs

Structural FeatureImpact on Activity
Carboxyl GroupOften essential for binding to target enzymes.
Phenyl Ring SubstituentsModulate electronic and steric properties, influencing binding affinity.
Methoxy GroupsCan enhance hydrophilicity and favor hydrophilic interactions. nih.gov
Positional IsomerismThe relative position of substituents significantly affects biological activity. icm.edu.pl

Investigation of Anti-inflammatory Mechanisms at the Molecular Level

The anti-inflammatory effects of various phenolic and benzoic acid compounds are often attributed to their ability to interfere with key inflammatory pathways at the molecular level. Research into related compounds provides a framework for understanding the potential mechanisms of this compound.

Inhibition of Inflammatory Mediators and Signaling Pathways

A common mechanism of anti-inflammatory action for many compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2). mdpi.com These molecules are produced by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, which are often upregulated during inflammation. mdpi.com

Studies on structurally similar compounds have demonstrated their ability to suppress the production of these inflammatory mediators in cell-based assays. mdpi.comnih.gov For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate inflammation by reducing levels of inflammatory cytokines. nih.gov Furthermore, compounds with similar structural motifs have been found to inhibit the activation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com These pathways control the expression of many pro-inflammatory genes, and their inhibition is a key target for anti-inflammatory drug development. mdpi.com

Elucidation of Molecular Targets for Anti-inflammatory Effects

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a drug candidate. For anti-inflammatory benzoic acid derivatives, cyclooxygenase (COX) enzymes are well-established targets. fip.org These enzymes exist in two main isoforms, COX-1 and COX-2, which are involved in both physiological and pathological prostaglandin (B15479496) synthesis.

Beyond COX enzymes, other potential molecular targets for compounds like this compound could include lipoxygenases (LOX), which are also involved in the production of inflammatory mediators. nih.gov Additionally, the modulation of transcription factors such as NF-κB and the enzymes involved in their activation pathways represent another layer of potential molecular targets. mdpi.com The antioxidant properties of phenolic compounds can also contribute to their anti-inflammatory effects by quenching reactive oxygen species that can act as signaling molecules in inflammatory pathways. nih.gov

Table 3: Potential Molecular Targets and Mechanisms for Anti-inflammatory Effects

Molecular Target/PathwayPotential Effect of Inhibition/Modulation
Cyclooxygenase (COX) EnzymesDecreased production of prostaglandins (e.g., PGE2). mdpi.com
Inducible Nitric Oxide Synthase (iNOS)Decreased production of nitric oxide (NO). mdpi.com
Nuclear Factor-kappa B (NF-κB) SignalingReduced expression of pro-inflammatory genes. mdpi.com
Mitogen-Activated Protein Kinase (MAPK) SignalingModulation of cellular responses to inflammatory stimuli. mdpi.com

Advanced Analytical Method Development for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like "4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid". Method development often involves the strategic selection of chromatographic conditions to achieve optimal separation and detection.

Reverse-phase HPLC (RP-HPLC) is frequently the method of choice for separating moderately polar compounds such as benzoic acid derivatives. In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For "this compound," a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acidic modifier like formic acid, can be employed to ensure good peak shape and resolution. vu.edu.au The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, can also be considered. This technique is particularly useful for separating isomers and is sensitive to the presence of water in the mobile phase. However, due to the polar nature of the carboxylic acid and ether groups in "this compound," RP-HPLC generally provides more reproducible results and is more commonly applied.

A fast analysis of benzoic acids can be achieved using a reversed-phase HPLC-UV method, with some separations accomplished in under one minute. thermofisher.com

Table 1: Illustrative HPLC Parameters for Benzoic Acid Derivatives

ParameterReverse-Phase HPLCNormal-Phase HPLC
Stationary Phase C18, BiphenylSilica, Cyano
Mobile Phase Methanol/Water with Formic AcidHexane/Ethyl Acetate
Detector UV-Vis (e.g., 254 nm)UV-Vis (e.g., 254 nm)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient or controlled (e.g., 40°C)Ambient

This table presents typical starting conditions for method development and may require optimization for the specific analysis of "this compound".

Validation of an HPLC method is essential to ensure its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For the quantification of "this compound," a calibration curve would be constructed by analyzing a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since "this compound" is a carboxylic acid and not sufficiently volatile for direct GC analysis, derivatization is required. A common approach is to convert the carboxylic acid group into a more volatile ester, such as a methyl ester. gcms.cznist.gov

This derivatization can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst. The resulting volatile derivative can then be separated on a GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. The mass spectrum provides valuable structural information, aiding in the identification and confirmation of the analyte. For example, the analysis of methyl ester derivatives of chlorinated pesticides like dicamba (3,6-dichloro-2-methoxybenzoic acid) has been successfully demonstrated using GC-MS. gcms.cz

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field. As an acidic compound, "this compound" can be analyzed in its anionic form at a pH above its pKa. CE is particularly advantageous due to its high resolution, short analysis times, and low sample and reagent consumption. acs.org

Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. For complex mixtures, Micellar Electrokinetic Chromatography (MEKC) can be used, where a surfactant is added to the buffer to create micelles, allowing for the separation of both charged and neutral compounds. Non-aqueous capillary electrophoresis (NACE) can be an attractive alternative to aqueous CZE, especially when coupled with mass spectrometry, as it can enhance sensitivity. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a high degree of selectivity and sensitivity, which is invaluable for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. This involves selecting a precursor ion, fragmenting it, and then detecting the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for quantification even in the presence of co-eluting matrix components. vu.edu.aunih.gov For instance, an HPLC-ESI-MS/MS method was developed for the analysis of hydroxybenzoic acids and related derivatives. vu.edu.au The characteristic MRM transition of m/z 137 → 93 was used for the detection of monohydroxybenzoic acids. vu.edu.au

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be applied to the volatile derivatives of "this compound" to enhance selectivity and lower detection limits compared to conventional GC-MS.

Table 2: Comparison of Hyphenated Techniques

TechniqueSample RequirementsIonization MethodKey Advantages
LC-MS/MS Soluble in mobile phaseESI, APCIHigh selectivity and sensitivity, suitable for non-volatile compounds
GC-MS/MS Volatile and thermally stable (or derivatized)EI, CIHigh chromatographic efficiency, structural information from fragmentation

Application of Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Detection and Quantification

Spectroscopic methods are widely used for the detection and quantification of analytes following chromatographic separation.

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method used with HPLC. Aromatic compounds like "this compound" exhibit strong UV absorbance due to the presence of the benzene (B151609) ring. The wavelength of maximum absorbance (λmax) can be determined by acquiring a UV spectrum of the compound. For many benzoic acid derivatives, this is typically in the range of 230-280 nm. up.ac.za Quantification is based on the Beer-Lambert law, where the absorbance is directly proportional to the concentration of the analyte.

Fluorescence spectroscopy can offer higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. While "this compound" may not be strongly fluorescent in its native state, the potential for using fluorescent derivatization reagents could be explored for trace-level analysis.

Potential Applications in Chemical Sciences and Materials

Use as a Building Block in Organic Synthesis

Carboxylic acids and their derivatives are fundamental reagents in organic synthesis, serving as precursors for a multitude of transformations.

The structure of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid is well-suited for the construction of elaborate molecular architectures. The carboxylic acid group can be converted into a wide range of other functionalities, such as esters, amides, and acid halides, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. The phenoxyacetic acid moiety is also a common structural motif in biologically active compounds. The synthesis of various phenoxyacetic acid derivatives often involves the reaction of a phenol (B47542) with an alpha-halo ester, followed by hydrolysis, a process analogous to the synthesis of the title compound from vanillic acid.

In multi-step syntheses, every functional group on a molecule can be seen as a handle for further modification. For this compound, the carboxylic acid can direct reactions, while the methoxy (B1213986) and ester groups can be selectively cleaved or modified under specific conditions. This allows for a programmed sequence of reactions to build up molecular complexity. While specific multi-step syntheses employing this exact compound are not widely documented, the general reactivity of its constituent functional groups is well-established in organic chemistry.

Role in Polymer and Material Science

The derivation of this compound from vanillic acid suggests its potential as a monomer for the creation of novel bio-based polymers. Vanillic acid itself is a recognized building block for renewable polyesters.

Vanillic acid has been successfully used to synthesize a range of polyesters, including thermotropic liquid crystalline polymers. researchgate.netnih.govmaastrichtuniversity.nl These materials exhibit high performance characteristics suitable for various applications. The presence of the carboxymethoxy group in this compound introduces additional flexibility and functionality into the polymer backbone compared to vanillic acid alone. This could lead to polymers with tailored thermal and mechanical properties. Bio-based poly(ether–ester)s derived from vanillic acid have demonstrated excellent mechanical properties, with Young's moduli ranging from 95 to 228 MPa and elongations at break from 14.9% to 311%. rsc.org

Table 1: Thermal Properties of Vanillic Acid-Based Copolyesters

Property Value Range
Glass Transition Temperature (Tg) ~130 °C
Onset of Weight Loss Temperature 330–350 °C
Temperature of 5% Mass Loss 390–410 °C

This data is based on ternary copolyesters of vanillic acid, indicating the thermal stability that can be achieved with polymers derived from this building block. nih.gov

The incorporation of specific functional groups into polymers is a key strategy for developing materials with desired properties. The ether and ester functionalities within this compound could enhance the polarity and solubility of resulting polymers, or act as sites for post-polymerization modification. Furthermore, aromatic carboxylic acids are crucial in designing versatile metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov The structure of the title compound, with its flexible ether linkage, could lead to the formation of novel MOF architectures.

Application in Catalysis and Ligand Design

Ligand for Metal-Catalyzed Reactions

The presence of carboxylic acid and ether oxygen atoms in this compound provides potential coordination sites for metal ions. This characteristic suggests that it could serve as a ligand in metal-catalyzed reactions. The oxygen atoms can donate lone pairs of electrons to form coordinate bonds with a metal center, thereby influencing the metal's catalytic activity and selectivity. The specific steric and electronic properties conferred by the methoxy and methoxycarbonyl groups could be advantageous in tuning the performance of a metal catalyst for specific organic transformations. However, to date, no specific research has been published detailing the use of this compound as a ligand in metal catalysis.

Precursor for Chiral Auxiliaries or Organocatalysts

Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. wikipedia.org While this compound is not itself chiral, its aromatic backbone and multiple functional groups offer a scaffold that could be chemically modified to introduce chirality. For instance, the carboxylic acid group could be reacted with a chiral alcohol or amine to form a chiral ester or amide. Subsequent use of this modified molecule in a chemical reaction could induce stereoselectivity. Similarly, with appropriate functionalization, it could be a precursor to a chiral organocatalyst. It is important to note that this is a theoretical application, and there is no current research demonstrating the use of this specific compound as a precursor for chiral auxiliaries or organocatalysts.

Utility as a Research Tool in Chemical and Biological Studies

Beyond synthesis, the distinct chemical properties of this compound lend themselves to its potential use as a tool in fundamental chemical and biological research.

Probe Molecule for Reaction Mechanism Elucidation

The ester and ether linkages within this compound could serve as reactive sites or spectroscopic handles to probe the mechanisms of certain chemical reactions. For example, the hydrolysis of the ester group could be monitored under different conditions to study reaction kinetics and intermediates. The methoxy groups could also serve as reporters in spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to track the molecule's transformation during a reaction. While this potential exists, there are no published studies that have utilized this compound as a probe molecule to elucidate reaction mechanisms.

Component in Biosensor Development (Non-Clinical)

Biosensors are analytical devices that combine a biological component with a physicochemical detector. frontiersin.org Benzoic acid and its derivatives are known to interact with certain biological molecules, and this interaction can be harnessed in biosensor design. frontiersin.orgresearchgate.net The structure of this compound could potentially be recognized by specific enzymes or proteins. If this recognition event leads to a measurable signal change (e.g., fluorescence or an electrical signal), it could form the basis of a biosensor. The development of such a biosensor would require significant research to identify a suitable biological recognition element and to optimize the signal transduction. Currently, there is no evidence in the scientific literature of this compound being used in the development of biosensors.

Future Research Directions and Unexplored Avenues

Exploration of Biosynthetic Pathways and Natural Product Origins

Currently, there is no direct scientific literature identifying 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid as a naturally occurring product. However, many structurally related methoxylated benzoic acids are found in nature. For instance, p-hydroxybenzoic acid is a chemical that can be obtained from various natural sources, including carrots, grapes, and oil palm. globalresearchonline.net Additionally, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been isolated from the medicinal plant Hemidesmus indicus. phcog.com

Given that precursors and analogues are present in the biosphere, a pertinent avenue of future research would be the investigation of potential biosynthetic pathways. This exploration could involve:

Metabolomic Screening: Analyzing extracts from various plant, fungal, or microbial species, particularly those known to produce other complex benzoic acid derivatives, to search for the target compound or its immediate precursors.

Enzymatic Synthesis Studies: Investigating whether enzymes such as O-methyltransferases and glycosyltransferases from natural sources could utilize simpler, naturally occurring phenolic acids (like vanillic acid or protocatechuic acid) to construct the molecule's core structure.

Identifying a natural source or a viable biosynthetic route would not only be a significant biochemical discovery but could also pave the way for more sustainable production methods.

Development of Asymmetric Synthesis Routes

The structure of this compound is achiral. However, the development of asymmetric synthesis routes is a crucial area of modern organic chemistry, particularly for creating enantiomerically pure compounds for pharmaceutical or material science applications. Future research could explore the introduction of chirality into derivatives of this molecule.

For example, if a substituent were added to the ethoxy chain, it would create a chiral center. An asymmetric synthesis would be required to produce a single enantiomer. Research in this area could focus on:

Chiral Catalysis: Employing chiral catalysts to control the stereoselective addition of functional groups.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor molecule to direct the stereochemical outcome of a key reaction step.

While no specific asymmetric syntheses for this compound exist, the principles are well-established for other complex molecules and represent a forward-looking research goal should chiral derivatives become desirable. mdpi.com

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state dictates crucial physical properties such as melting point, solubility, and stability. Polymorphism, the ability of a compound to crystallize in multiple different forms, is a critical area of study, especially in the pharmaceutical industry. rsc.org

To date, the solid-state properties and potential polymorphism of this compound have not been reported. Future investigations should include:

Crystallization Screening: Attempting to crystallize the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify any existing polymorphs.

Structural Characterization: Using techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in each crystalline form.

Physicochemical Analysis: Employing methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study the thermal behavior and relative stability of any identified polymorphs.

Understanding these properties is fundamental for any potential application, from drug development to materials science.

Advanced Mechanistic Studies of Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing its production. The synthesis likely involves standard organic reactions such as Williamson ether synthesis to form the ether linkage and esterification.

Future research should move beyond simple procedural descriptions to advanced mechanistic studies. This can be achieved through a combination of experimental and computational methods. nih.gov

Research ApproachTechniques and Goals
Experimental Studies Kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR) to identify reaction intermediates and transition states.
Computational Modeling Using Density Functional Theory (DFT) to calculate the energy profiles of possible reaction pathways, visualize transition state structures, and understand the role of catalysts. researchgate.netpku.edu.cn

Expanding the Scope of Biological Target Identification for Research Tools

The biological activity of this compound remains unexplored. However, the broader class of benzoic acid derivatives is known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. globalresearchonline.netijarsct.co.in For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic activity, and other fungal benzoic acid derivatives have been found to modulate the activity of proteasomes and cathepsins. mdpi.comnih.gov

A systematic screening of this compound's biological activity is a promising research avenue.

High-Throughput Screening: Testing the compound against large panels of biological targets, such as enzymes (e.g., kinases, proteases) and cellular receptors (e.g., GPCRs), to identify any potential interactions. mdpi.com

Phenotypic Screening: Evaluating the effect of the compound on various cell lines (e.g., cancer cells, immune cells) to uncover any interesting cellular responses, such as inhibition of cell growth or modulation of inflammatory pathways. phcog.com

In Silico Docking: Using computational models to predict the binding affinity of the molecule to the active sites of known protein targets. nih.gov

Discovering a specific biological target would open up possibilities for its use as a molecular probe to study cellular processes or as a starting point for the development of new therapeutic agents.

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions like hydrogen bonding. rsc.org The carboxylic acid group on this compound makes it an excellent candidate for use as a building block in this field.

Future research could explore its ability to self-assemble or coordinate with other molecules:

Crystal Engineering: The carboxylic acid can form robust hydrogen-bonded dimers, which can serve as a basis for designing predictable crystalline architectures. nih.gov

Metal-Organic Frameworks (MOFs): The compound could act as an organic linker, connecting metal ions to form porous, crystalline materials (MOFs). unito.itrsc.orgnih.gov These materials have applications in gas storage, catalysis, and drug delivery.

Liquid Crystals and Gels: Modification of the molecular structure could lead to materials that form liquid crystals or supramolecular gels, which are of interest in display technologies and soft materials science. nih.gov

By harnessing non-covalent interactions, this molecule could be integrated into novel nanomaterials with tailored functions and properties. mpg.de

Addressing Sustainability and Green Chemistry Challenges in its Production and Use

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. chemistryjournals.netacs.org Future research on this compound should prioritize the development of an environmentally benign production process.

Key areas for investigation include:

Renewable Feedstocks: Exploring synthesis routes that begin from renewable, bio-based starting materials, such as vanillic acid, which can be derived from lignin. nih.gov

Catalytic Methods: Developing catalytic versions of the synthesis reactions to replace stoichiometric reagents, thereby reducing waste. This includes using recyclable catalysts. mdpi.comdergipark.org.tr

Green Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical fluids, or deep eutectic solvents. dergipark.org.trresearchgate.net

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the reactants into the final product, minimizing waste generation.

By applying the principles of green chemistry, the production and use of this compound can be aligned with modern standards of environmental responsibility, enhancing its potential for widespread application. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include etherification and esterification. For example, thionyl chloride in anhydrous THF under reflux can activate the carboxylic acid group for subsequent nucleophilic substitution (e.g., introducing the 2-methoxy-2-oxoethoxy moiety) . Reaction optimization requires precise control of temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometry of reagents like sodium methoxide or potassium carbonate to minimize side reactions (e.g., hydrolysis of ester groups) .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable under inert atmospheres to prevent oxidation of methoxy groups .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyl protons (δ ~4.2 ppm for -OCH2COO-) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
    • Validation : Compare experimental data with computed spectra (e.g., PubChem’s Lexichem TK 2.7.0) to resolve ambiguities in overlapping signals .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to hydrophobic aromatic and methoxy groups. Solubility can be enhanced via sodium salt formation (carboxylic acid deprotonation) .
  • Stability : Stable under inert storage (2–8°C, desiccated). Degradation risks include ester hydrolysis under acidic/basic conditions or prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic coupling reactions?

  • Methodology : Use DFT calculations (e.g., Gaussian 09) to map electron density distributions, identifying nucleophilic/electrophilic sites. For instance, the electron-rich methoxy groups may direct electrophilic aromatic substitution, while the carboxylic acid can act as a hydrogen-bond donor in supramolecular assembly .
  • Experimental Validation : Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives (e.g., 4-(2-methoxy-2-oxoethoxy)phenylboronic acid) can test predicted reactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to bioactivity .
  • Assay Conditions : Standardize in vitro models (e.g., MIC for antimicrobial testing vs. COX-2 inhibition for anti-inflammatory activity) to reduce variability .
    • Case Study : Analogues like 3-[(4-isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid show divergent activities depending on cell-line specificity and assay endpoints .

Q. How does the compound’s stereoelectronic profile influence its role as a building block in drug discovery?

  • Analysis :

  • Steric Effects : The 2-methoxy-2-oxoethoxy group introduces steric hindrance, affecting binding to enzyme active sites (e.g., kinase inhibitors) .
  • Electronic Effects : Methoxy groups donate electron density to the aromatic ring, modulating π-π stacking interactions in protein-ligand complexes .
    • Application Example : Derivatives of this compound have been explored as intermediates in novobiocin-based anticancer agents, where substituent tweaks alter HSP90 inhibition potency .

Methodological Considerations

Q. What precautions are critical for safe handling during synthesis?

  • Safety Protocols :

  • Use PPE (gloves, face shield) due to irritant risks from reagents like thionyl chloride .
  • Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Procedure : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) for phase determination. Compare experimental data (e.g., Bruker APEX2) with predicted crystal packing from software like Mercury .

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4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid
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4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.